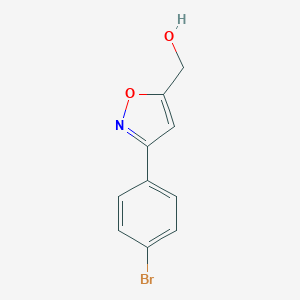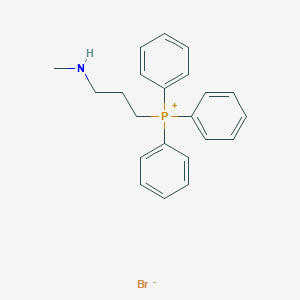
(3-(Methylamino)propyl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Methylamino)propyl)triphenylphosphonium bromide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a quaternary ammonium compound that is widely used in biochemical and physiological experiments.
Mechanism Of Action
(3-(Methylamino)propyl)triphenylphosphonium bromide accumulates in the mitochondria due to its positive charge. It readily crosses the mitochondrial membrane and accumulates in the mitochondrial matrix. The compound acts as a voltage-dependent dye that accumulates in the mitochondria according to the membrane potential. When the membrane potential is high, the dye accumulates in the mitochondria, leading to a high fluorescence signal. Conversely, when the membrane potential is low, the dye is released from the mitochondria, leading to a low fluorescence signal.
Biochemical And Physiological Effects
(3-(Methylamino)propyl)triphenylphosphonium bromide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of the mitochondrial respiratory chain complex I, leading to a decrease in ATP production. Additionally, the compound has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential. Furthermore, (3-(Methylamino)propyl)triphenylphosphonium bromide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of (3-(Methylamino)propyl)triphenylphosphonium bromide is its ability to selectively label mitochondria in living cells. This allows researchers to study the role of mitochondria in various diseases and physiological processes. Additionally, the compound has a high quantum yield, which makes it ideal for fluorescence microscopy. However, (3-(Methylamino)propyl)triphenylphosphonium bromide has some limitations, including its potential toxicity and the need for careful calibration of the fluorescence signal.
Future Directions
There are several future directions for the use of (3-(Methylamino)propyl)triphenylphosphonium bromide in scientific research. One potential direction is the development of new fluorescent probes based on the structure of (3-(Methylamino)propyl)triphenylphosphonium bromide. These probes could be used to study other organelles in living cells, such as the endoplasmic reticulum and lysosomes. Additionally, (3-(Methylamino)propyl)triphenylphosphonium bromide could be used in the development of new therapies for diseases such as cancer and neurodegenerative diseases. Finally, the compound could be used in the development of new diagnostic tools for mitochondrial dysfunction.
In conclusion, (3-(Methylamino)propyl)triphenylphosphonium bromide is a quaternary ammonium compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a mitochondrial probe to assess mitochondrial membrane potential in living cells and has been shown to have several biochemical and physiological effects. Although there are some limitations, (3-(Methylamino)propyl)triphenylphosphonium bromide has several advantages and has potential future directions in scientific research.
Synthesis Methods
The synthesis of (3-(Methylamino)propyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with methylamine in the presence of a suitable solvent. The reaction mixture is then treated with hydrogen bromide to obtain the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
(3-(Methylamino)propyl)triphenylphosphonium bromide has been widely used in scientific research due to its unique properties. It is commonly used as a mitochondrial probe to assess mitochondrial membrane potential in living cells. It can also be used as a fluorescent dye to label mitochondria in fixed cells. Additionally, (3-(Methylamino)propyl)triphenylphosphonium bromide has been used to study the role of mitochondria in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
properties
CAS RN |
145126-87-0 |
|---|---|
Product Name |
(3-(Methylamino)propyl)triphenylphosphonium bromide |
Molecular Formula |
C22H25BrNP |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
3-(methylamino)propyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H25NP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17,23H,11,18-19H2,1H3;1H/q+1;/p-1 |
InChI Key |
COPZBGVEAWELFU-UHFFFAOYSA-M |
SMILES |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




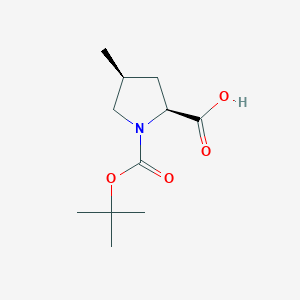
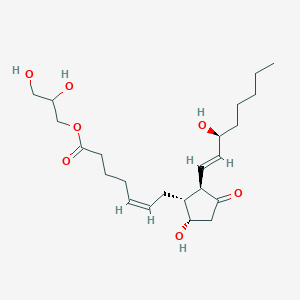
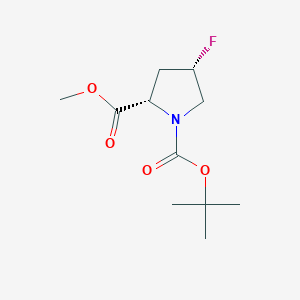

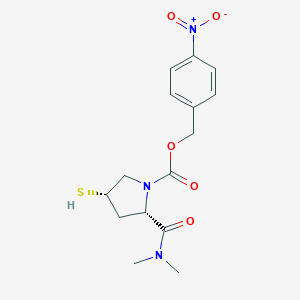

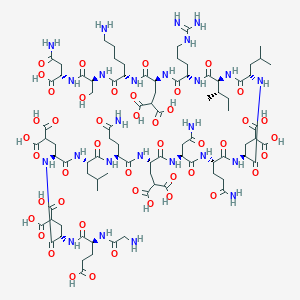
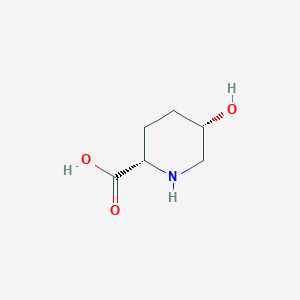
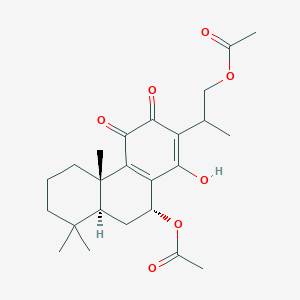

![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)
